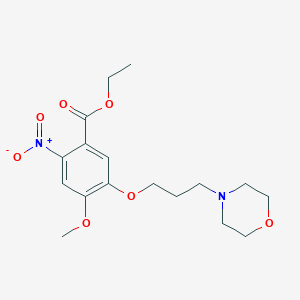
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate is a complex organic compound with a molecular formula of C17H24N2O7 This compound is characterized by the presence of a nitrobenzoate core, substituted with methoxy, morpholinylpropoxy, and ethyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate typically involves multiple steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce the nitro group at the 2-position.
Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester.
Substitution: The nitrobenzoate ester undergoes a nucleophilic substitution reaction with 3-morpholin-4-ylpropyl chloride to introduce the morpholinylpropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Reduction: Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-aminobenzoate.
Oxidation: 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoic acid.
Substitution: 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoic acid.
科学研究应用
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinylpropoxy group can enhance the compound’s solubility and bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate can be compared with similar compounds such as:
4-Methoxy-5-(3-morpholin-4-yl-propoxy)-2-nitrobenzonitrile: Similar structure but with a nitrile group instead of an ester.
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate: Similar structure but with an amino group instead of a nitro group.
These comparisons highlight the unique functional groups of this compound, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C17H24N2O7 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C17H24N2O7/c1-3-25-17(20)13-11-16(15(23-2)12-14(13)19(21)22)26-8-4-5-18-6-9-24-10-7-18/h11-12H,3-10H2,1-2H3 |
InChI 键 |
BNVMZMDYHLRKHJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OCCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















